molecular formula C13H17FN2O3 B2409757 Tert-butyl 3-(2-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate CAS No. 1609671-90-0

Tert-butyl 3-(2-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate

Cat. No. B2409757
CAS RN: 1609671-90-0
M. Wt: 268.288
InChI Key: SJEBINOKUQPGDZ-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(2-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate” is a complex organic compound. It contains a tert-butyl group, a fluoropyridinyl group, a hydroxyazetidine group, and a carboxylate group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring, a four-membered ring containing a nitrogen atom, would be a key structural feature. The fluoropyridinyl group would likely contribute to the compound’s polarity, and the tert-butyl carboxylate group could be involved in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The azetidine ring could potentially undergo ring-opening reactions, the fluoropyridinyl group could participate in nucleophilic aromatic substitution reactions, and the carboxylate group could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Structural Studies

Tert-butyl 3-(2-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate has been utilized in the synthesis of various compounds with potential biological activities. For instance, it played a crucial role as an intermediate in the synthesis of certain compounds with antibacterial and anthelmintic activities, as explored in the work by Sanjeevarayappa et al. (2015) and Zhang et al. (2022).

Antibacterial Applications

Research has shown that derivatives of this compound exhibit antibacterial properties. For example, Bouzard et al. (1989) and Bouzard et al. (1989) synthesized and tested 7-substituted derivatives for their in vitro and in vivo antibacterial activities.

Potential as Antibiofilm Agents

Recent studies have indicated the potential of tert-butylphenylthiazoles, derived from this compound, as novel orally bioavailable antibiotics with antibiofilm activity. Kotb et al. (2019) demonstrated the effectiveness of these compounds against various bacterial strains, including methicillin-resistant Staphylococcus aureus.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The study of new compounds like this one could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological activities .

properties

IUPAC Name

tert-butyl 3-(2-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c1-12(2,3)19-11(17)16-7-13(18,8-16)9-5-4-6-15-10(9)14/h4-6,18H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEBINOKUQPGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(N=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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